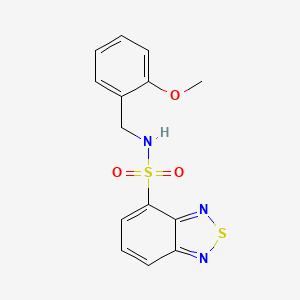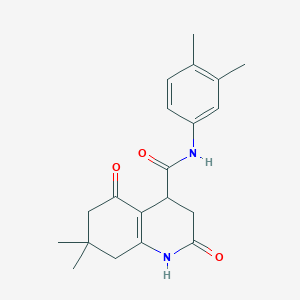![molecular formula C18H18N2OS B4424149 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide, also known as BTA-EG6, is a chemical compound that has shown potential in scientific research. It is a small molecule inhibitor of protein-protein interactions that has been studied for its ability to modulate biological pathways and treat various diseases.
Wirkmechanismus
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide inhibits protein-protein interactions by binding to the interface between the two proteins, preventing their interaction. This mechanism of action has been demonstrated in various studies, including the inhibition of Bcl-2 and Bax interaction in cancer cells and the inhibition of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disease research, this compound has been shown to decrease the aggregation of proteins associated with disease progression. In infectious disease research, this compound has been shown to inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide is its ability to selectively inhibit protein-protein interactions, making it a useful tool in studying biological pathways. Additionally, this compound has shown promise in various research applications, making it a versatile compound for scientific research. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide. One potential direction is the development of this compound analogs with improved solubility and potency. Additionally, further studies on the mechanism of action of this compound could lead to the discovery of new biological pathways and potential therapeutic targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential treatment for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide has been studied for its potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the interaction between proteins involved in cancer cell proliferation and metastasis, such as Bcl-2 and Bax. This compound has also been studied for its ability to modulate the aggregation of proteins associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound has shown promise as an antiviral agent, inhibiting the replication of viruses such as HIV and influenza.
Eigenschaften
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)17(21)19-11-13-7-9-14(10-8-13)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUNIPBWAFQMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4424075.png)

![2-[(4-ethyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4424098.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)
![4-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4424113.png)

![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)






![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)